molecular formula C15H11BrO2 B093007 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one CAS No. 16635-18-0

3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Cat. No. B093007
CAS RN: 16635-18-0
M. Wt: 303.15 g/mol
InChI Key: RBCJPKVEKWAARH-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism Of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the severity of inflammation in animal models of inflammatory diseases, such as arthritis. It has also been shown to have insecticidal and fungicidal properties, which may be due to its ability to disrupt the cell membranes of insects and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one in lab experiments is its potential to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one in lab experiments is its low solubility in water, which may affect its bioavailability and limit its effectiveness.

Future Directions

There are several future directions for research on 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient synthesis methods that can improve its yield and purity. Additionally, more studies are needed to evaluate its safety and toxicity in humans and animals. Finally, further research is needed to explore its potential applications in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a chemical compound that has potential applications in various fields, including medicine, agriculture, and industry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop new applications for this promising compound.

Synthesis Methods

The synthesis of 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one can be achieved through various methods, including the Claisen-Schmidt condensation reaction, the Aldol condensation reaction, and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base catalyst. The Aldol condensation reaction involves the reaction of an aldehyde or ketone with a carbonyl compound in the presence of a base catalyst. The Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with a methylene compound in the presence of a base catalyst. Among these methods, the Claisen-Schmidt condensation reaction is the most commonly used method for the synthesis of 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one.

Scientific Research Applications

3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been the subject of extensive research due to its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been shown to have insecticidal and fungicidal properties. In industry, it has been used as a dye intermediate and as a starting material for the synthesis of other compounds.

properties

CAS RN

16635-18-0

Product Name

3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H11BrO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,17H/b10-7+

InChI Key

RBCJPKVEKWAARH-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)O

SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)O

Pictograms

Environmental Hazard

Origin of Product

United States

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